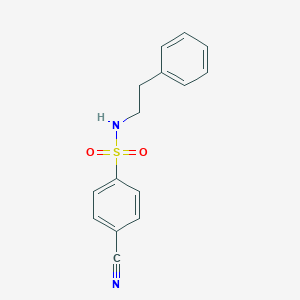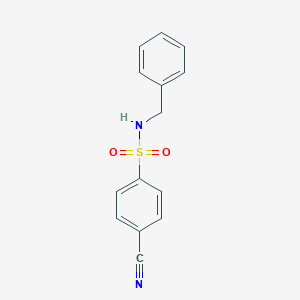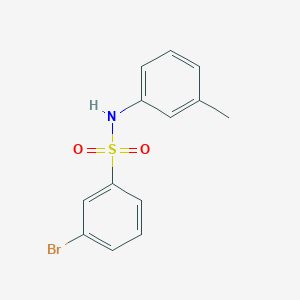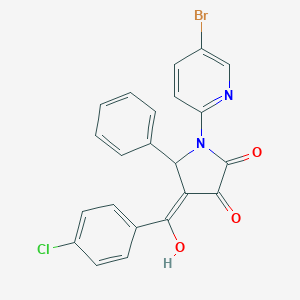
4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide, also known as CP-690,550, is a selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase enzyme that is involved in the signaling pathways of cytokines, which play a crucial role in the immune system. CP-690,550 has been found to be effective in treating various autoimmune and inflammatory diseases.
Mecanismo De Acción
4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide selectively inhibits JAK3, which is involved in the signaling pathways of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By blocking JAK3, 4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide inhibits the activation of downstream signaling pathways, which leads to a reduction in the production of cytokines and the subsequent immune response.
Biochemical and Physiological Effects:
4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide has been found to have several biochemical and physiological effects. It reduces the production of cytokines, which leads to a reduction in the immune response. It also reduces the proliferation of T-cells and B-cells, which are involved in the immune response. 4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide has also been found to reduce the production of antibodies, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide has several advantages for lab experiments. It is a selective inhibitor of JAK3, which makes it a useful tool for studying the signaling pathways of cytokines. It has also been found to be effective in reducing the symptoms of various autoimmune and inflammatory diseases, which makes it a potential candidate for drug development.
One limitation of 4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide is its specificity for JAK3. It does not inhibit other JAK enzymes, such as JAK1, JAK2, and TYK2. This limits its potential for treating diseases that involve these enzymes.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide. One direction is to study its potential for treating other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus. Another direction is to study its potential for combination therapy with other drugs. Finally, research could focus on developing more selective inhibitors of JAK enzymes, which could lead to more effective treatments for autoimmune and inflammatory diseases.
Métodos De Síntesis
The synthesis of 4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide involves several steps. The first step is the reaction between 2,5-dimethylbenzenesulfonyl chloride and 3-ethoxypropylamine to form the intermediate N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide. This intermediate is then reacted with sodium hydride and 4-chloropyridine to form 4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide has been extensively studied for its therapeutic potential in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been found to be effective in reducing the symptoms of these diseases by blocking the signaling pathways of cytokines.
Propiedades
Nombre del producto |
4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C13H20ClNO3S |
Peso molecular |
305.82 g/mol |
Nombre IUPAC |
4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H20ClNO3S/c1-4-18-7-5-6-15-19(16,17)13-9-10(2)12(14)8-11(13)3/h8-9,15H,4-7H2,1-3H3 |
Clave InChI |
ADAHFDTXLOKNMV-UHFFFAOYSA-N |
SMILES |
CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)C)Cl)C |
SMILES canónico |
CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(aminosulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B267689.png)
![N-(4-acetylphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B267691.png)
![2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B267693.png)






![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B267711.png)
![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate](/img/structure/B267712.png)

![3-{[(3-Chloroanilino)carbonyl]amino}benzamide](/img/structure/B267717.png)
